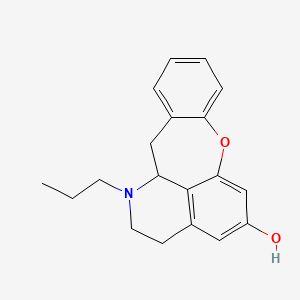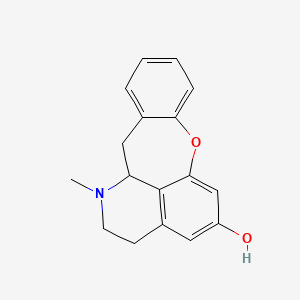
1-Ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol is a complex organic compound with a unique structure that includes a nitrogen atom within a polycyclic framework
Preparation Methods
The synthesis of 1-ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
1-Ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate specific enzymes, thereby affecting metabolic processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds share a similar polycyclic structure and are known for their biological activity, including anti-cancer and anti-HIV properties.
Naphthalene Derivatives: Compounds like 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene have similar structural features and are used in various chemical applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
11-ethyl-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-16-ol |
InChI |
InChI=1S/C19H21NO/c1-2-20-8-7-15-10-17(21)11-16-9-13-5-3-4-6-14(13)12-18(20)19(15)16/h3-6,10-11,18,21H,2,7-9,12H2,1H3 |
InChI Key |
XNGLEHIRBWHLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C3C1CC4=CC=CC=C4CC3=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



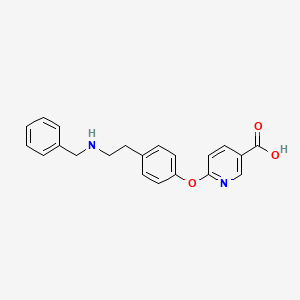
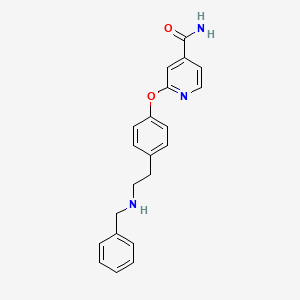
![6-Benzyl-8-butyl-6,8-diaza-bicyclo[3.2.2]nonan-2-ol](/img/structure/B10794441.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)
![6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794453.png)
![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)
![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)
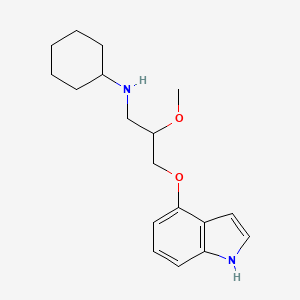
![(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)
